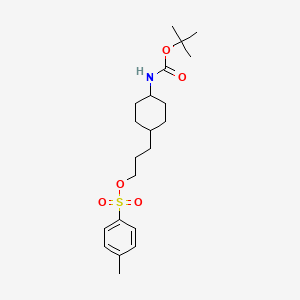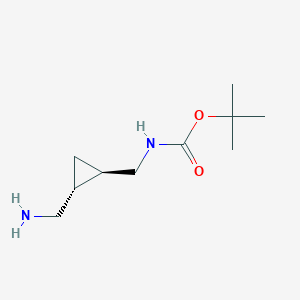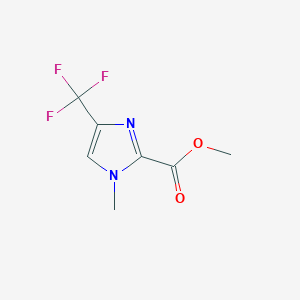
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced membrane permeability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific functionalities.
作用機序
The mechanism of action of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-2-carboxylate
- Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- Methyl 1-methyl-4-(trifluoromethyl)-1H-thiazole-2-carboxylate
Uniqueness
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its imidazole ring, which provides distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H7F3N2O2 |
|---|---|
分子量 |
208.14 g/mol |
IUPAC名 |
methyl 1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-3-4(7(8,9)10)11-5(12)6(13)14-2/h3H,1-2H3 |
InChIキー |
XKDYNKBDLKCBSP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


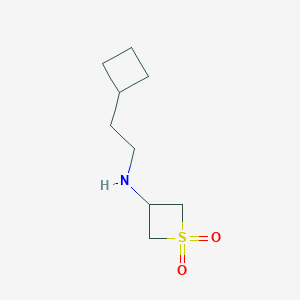
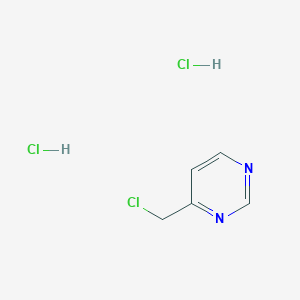
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
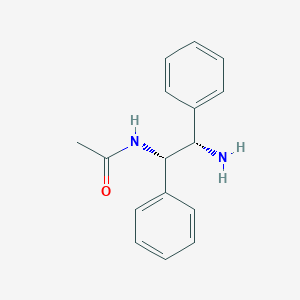
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
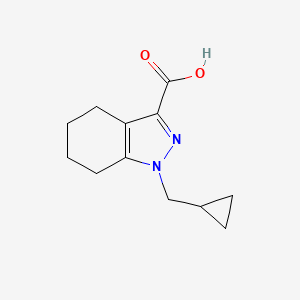
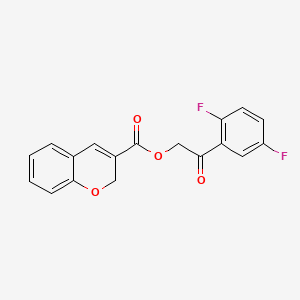
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
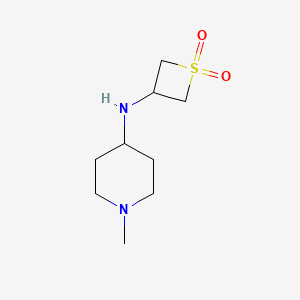

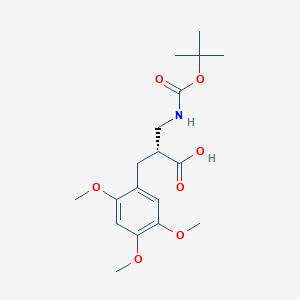
![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
